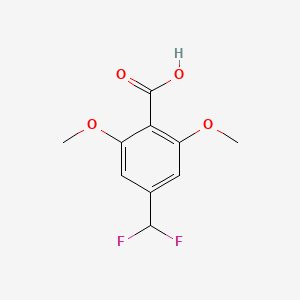

![molecular formula C23H21ClN2O2S B2923845 N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 618076-57-6](/img/structure/B2923845.png)

N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

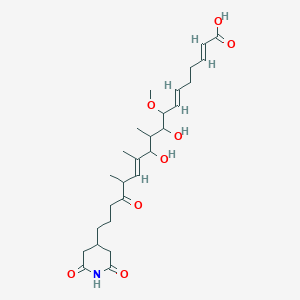

This compound is a complex organic molecule with multiple functional groups. It contains a benzyl group (a benzene ring attached to a CH2 group), an amide group (a carbonyl group (C=O) attached to a nitrogen), and a benzothiophene group (a fused ring system containing a benzene ring and a thiophene ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The benzothiophene group, for example, is a fused ring system that can contribute to the compound’s stability and affect its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide group can affect the compound’s solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would also depend on its specific structure .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Research has identified that derivatives of tetrahydro-1-benzothiophene-3-carboxamide, closely related to N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exhibit notable antibacterial and antifungal activities. These activities stem from the molecular structures of the compounds, where specific hydrogen bonding and molecular conformations contribute to their biological efficacy (Vasu et al., 2005).

Synthesis and Pharmaceutical Applications

Another study focuses on the synthesis and analysis of azomethine derivatives of 2-amino-tetrahydro-1-benzothiophene-3-carboxamide. This research is significant for medical chemistry and pharmaceutical science, aiming to develop new compounds with pharmacological properties like cytostatic, antitubercular, and anti-inflammatory activities. The method of synthesis and high-performance liquid chromatography (HPLC) analysis of these derivatives has been optimized, indicating potential for future pharmaceutical applications (Chiriapkin et al., 2021).

Heterocyclic Synthesis

The compound's role in heterocyclic synthesis is also noteworthy. Studies have detailed the synthesis and characterization of substituted benzo[b]thiophen-2-yl derivatives, emphasizing the potential for creating a variety of biologically active compounds. These syntheses involve reactions with 2-alkyl-2-aminopropanamides and have implications for the development of new chemical entities with therapeutic relevance (Sedlák et al., 2008).

Antibiotic and Antibacterial Drug Synthesis

Research on the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives, closely related to the compound , highlights its significance in drug development. The biological activity of these synthesized compounds against Gram-positive and Gram-negative bacteria marks them as promising candidates for further pharmaceutical exploration (Ahmed, 2007).

Chemoselective N-benzoylation

The N-benzoylation process, specifically employing benzoylisothiocyanates, is another area of study related to this compound. This process is integral for creating biologically interesting compounds like N-(2-hydroxyphenyl)benzamides, indicating potential applications in drug development and synthesis (Singh et al., 2017).

Orientations Futures

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential applications .

Propriétés

IUPAC Name |

N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O2S/c24-18-12-6-4-10-16(18)21(27)26-23-20(17-11-5-7-13-19(17)29-23)22(28)25-14-15-8-2-1-3-9-15/h1-4,6,8-10,12H,5,7,11,13-14H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJIDTGTMAHVSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)

![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)

![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)

![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)

![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)

![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)